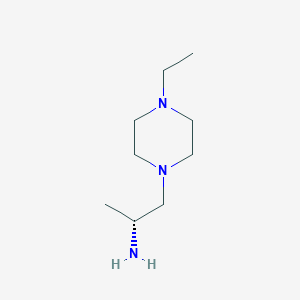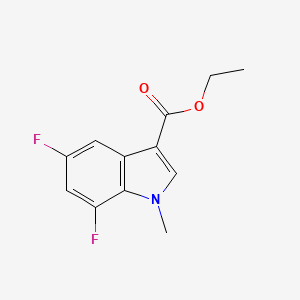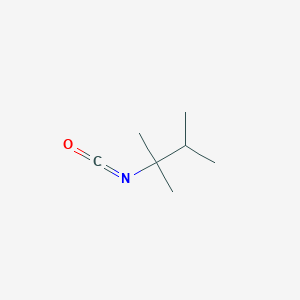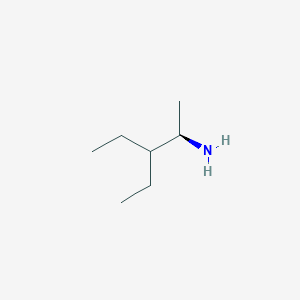
(2r)-3-Ethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Ethylpentan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the third carbon of a pentane chain, with an amine group (-NH2) attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Ethylpentan-2-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-ethylpentan-2-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylpentan-2-one in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient and scalable production of the compound, with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Ethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
(2R)-3-Ethylpentan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-3-Ethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-Methylpentan-2-amine: Similar structure with a methyl group instead of an ethyl group.
(2R)-3-Propylpentan-2-amine: Similar structure with a propyl group instead of an ethyl group.
(2R)-3-Isopropylpentan-2-amine: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
(2R)-3-Ethylpentan-2-amine is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H17N |
|---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
(2R)-3-ethylpentan-2-amine |
InChI |
InChI=1S/C7H17N/c1-4-7(5-2)6(3)8/h6-7H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChI Key |
AFEDQQKVLBHDNO-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC(CC)[C@@H](C)N |
Canonical SMILES |
CCC(CC)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)
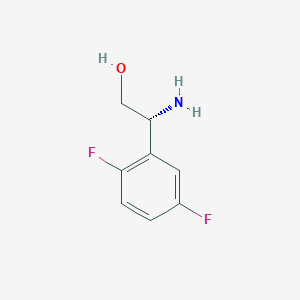

![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)

